![molecular formula C6H7N3OS2 B2379733 2-Sulfanylidene-3,5,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one CAS No. 887201-49-2](/img/structure/B2379733.png)
2-Sulfanylidene-3,5,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
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Overview
Description
Synthesis Analysis
The synthesis pathway for the compound involves the synthesis of the key intermediate, 2-amino-5-benzylthiadiazole, which is then reacted with 4-benzylpiperazine to form the final product. A general and convenient route for the synthesis of 5- (aryl)- [1,3,4]thiadiazol-2-ylamines, Schiff bases of thiadiazoles and 2,5,7-triaryl-5H- [1,3,4]thiadiazolo pyrimidin-6 -one is reported .Molecular Structure Analysis
The molecular structure of 2-Sulfanylidene-3,5,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one can be found in various databases such as PubChem .Chemical Reactions Analysis
This research is aimed at synthesizing pyrimidine heterocycles that contain 1,3,4-thiadiazole ring moiety by microwave-assisted multi-component reactions . The synthesis of [1,3,4] thiadiazolo [3,2-a]pyrimidine-6-carboxylate derivatives was carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles (with molar ratio of 1:2:1 respectively) in the presence of [Et 3 NH] + [HSO 4] - ionic liquid, under solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Sulfanylidene-3,5,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one include a molecular weight of 201.26. More detailed properties can be found in databases like PubChem .Scientific Research Applications
Anticancer Activity
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been shown to exhibit a variety of biological effects, including antimicrobial, antituberculosis, anticonvulsant, and even pesticide activities . These compounds are known to interact with various biological targets, which contribute to their diverse range of effects .
Mode of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been studied for their interactions with biological targets . These interactions often lead to changes in cellular processes, contributing to their biological effects .
Biochemical Pathways
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been shown to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been shown to have various pharmaceutical activities, including antibacterial, antituberculosis, fungicidal, antitumor, herbicidal, analgesic, antiviral, and pesticidal activity .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
2-sulfanylidene-3,5,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS2/c10-4-2-1-3-9-5(7-4)12-6(11)8-9/h1-3H2,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYCMJOJOVIFPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N=C2N(C1)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Sulfanylidene-3,5,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one |
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